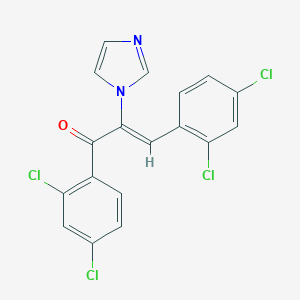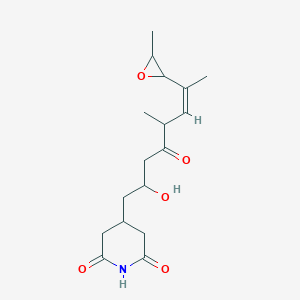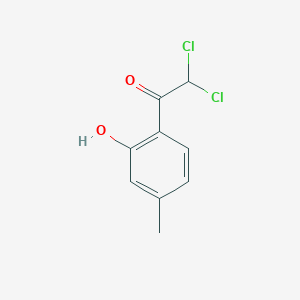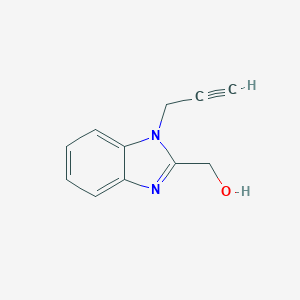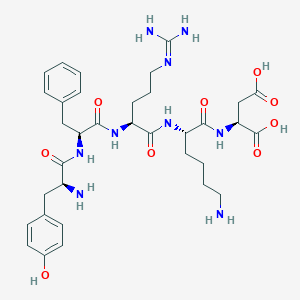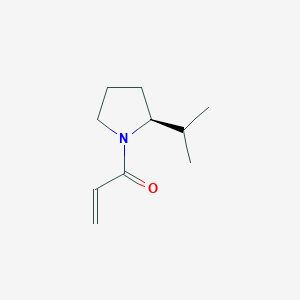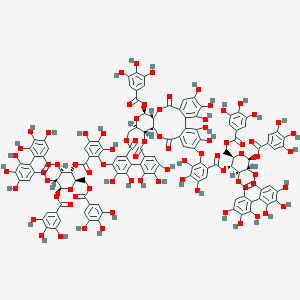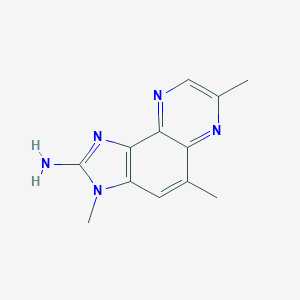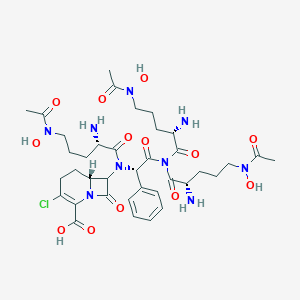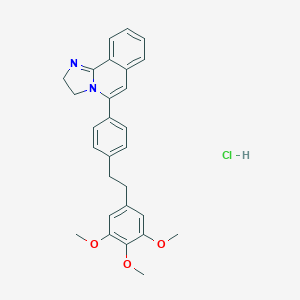
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride, also known as AG-1478, is a tyrosine kinase inhibitor that has been widely used in scientific research for its ability to selectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.
Mecanismo De Acción
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the autophosphorylation of the receptor and subsequent downstream signaling events, leading to inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
In addition to its inhibitory effects on EGFR, Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride has been shown to affect other cellular processes, including cell cycle progression, apoptosis, and DNA repair. It has also been shown to modulate the activity of other tyrosine kinases, such as c-Src and HER2, which may contribute to its antitumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride is a highly selective inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for investigating the role of EGFR in cellular processes and diseases. However, its use is limited by its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Future research directions for Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride include the development of more potent and selective EGFR inhibitors with improved pharmacological properties, as well as the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and inflammatory disorders.
In conclusion, Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride is a valuable tool for investigating the role of EGFR in cellular processes and diseases. Its selective inhibition of EGFR tyrosine kinase activity has been shown to have antitumor effects and to modulate other cellular processes. Future research directions include the development of more potent and selective EGFR inhibitors and investigation of its potential therapeutic applications in other diseases.
Métodos De Síntesis
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride can be synthesized using a multistep process involving the condensation of 3,4,5-trimethoxybenzaldehyde with 2-bromoethylamine hydrobromide, followed by cyclization with 2-aminobenzophenone and reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride monohydrochloride.
Aplicaciones Científicas De Investigación
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride has been used extensively in scientific research as a tool to investigate the role of EGFR in various cellular processes and diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential therapeutic applications in cancer treatment. Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride has also been used to study the effects of EGFR inhibition on cell signaling, gene expression, and cell migration.
Propiedades
Número CAS |
115622-31-6 |
|---|---|
Nombre del producto |
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride |
Fórmula molecular |
C28H28N2O3.ClH |
Peso molecular |
477 g/mol |
Nombre IUPAC |
5-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline;hydrochloride |
InChI |
InChI=1S/C28H28N2O3.ClH/c1-31-25-16-20(17-26(32-2)27(25)33-3)9-8-19-10-12-21(13-11-19)24-18-22-6-4-5-7-23(22)28-29-14-15-30(24)28;/h4-7,10-13,16-18H,8-9,14-15H2,1-3H3;1H |
Clave InChI |
FROPPKHARQXBNP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl |
Sinónimos |
5-(4'-(3,4,5-trimethoxyphenylethyl)phenyl)-2,3-dihydroimidazo(2,1-a)isoquinoline SDZ 64-412 SDZ-64-412 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



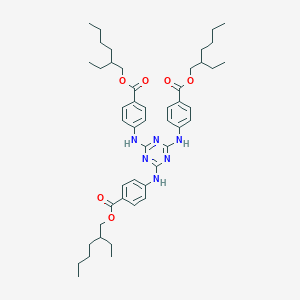
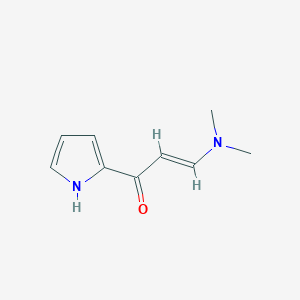
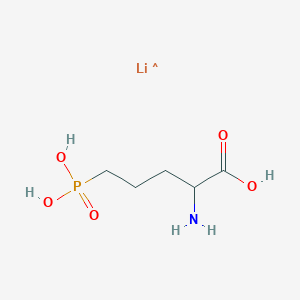
![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
